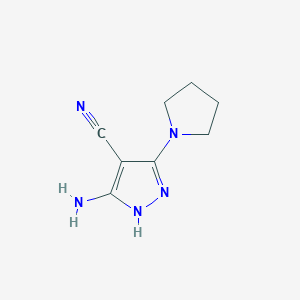

5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-3-pyrrolidin-1-yl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5/c9-5-6-7(10)11-12-8(6)13-3-1-2-4-13/h1-4H2,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDSNKYYHIZWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NNC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901216520 | |

| Record name | 3-Amino-5-(1-pyrrolidinyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901216520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020416-38-9 | |

| Record name | 3-Amino-5-(1-pyrrolidinyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020416-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-(1-pyrrolidinyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901216520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis proceeds through a two-step sequence, commencing with the preparation of a key intermediate, 2-[(dipyrrolidin-1-yl)methylene]malononitrile, followed by a cyclization reaction with hydrazine hydrate. This guide details the underlying chemical principles, provides a step-by-step experimental protocol, and includes visualizations to elucidate the reaction pathway.

Introduction: The Significance of Substituted Pyrazoles

5-amino-1H-pyrazole-4-carbonitrile derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their structural motif is a key component in a wide array of biologically active molecules, exhibiting properties such as kinase inhibition, anti-inflammatory, and anticancer activities. The specific substitution at the 3-position with a pyrrolidinyl group can significantly influence the molecule's pharmacological profile, making the targeted synthesis of compounds like this compound a crucial endeavor for the development of novel therapeutics.

This guide focuses on a strategic and accessible synthetic route that allows for the efficient construction of this target molecule, providing researchers with the necessary information to replicate and adapt the methodology for their specific research needs.

The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process:

Step 1: Synthesis of the Key Intermediate: 2-[(Dipyrrolidin-1-yl)methylene]malononitrile

The initial and crucial step involves the formation of an activated malononitrile derivative that incorporates the pyrrolidinyl moiety. A highly effective method for this transformation is the reaction of 2-[bis(methylthio)methylene]malononitrile with pyrrolidine.[1] This reaction proceeds via a nucleophilic substitution mechanism where the pyrrolidine displaces the methylthio groups.

Step 2: Cyclization with Hydrazine to Form the Pyrazole Ring

The second step is a classic pyrazole synthesis involving the cyclization of the dicyanovinyl intermediate with hydrazine. The reaction of 2-[(dipyrrolidin-1-yl)methylene]malononitrile with hydrazine hydrate leads to the formation of the desired this compound. This reaction is a well-established method for constructing 5-aminopyrazole systems from appropriately substituted acrylonitriles.[2][3]

Reaction Mechanism and Rationale

The choice of this particular synthetic route is underpinned by the reactivity of the starting materials and the stability of the intermediates.

-

Step 1: Formation of the Enamine-like Intermediate: The reaction between 2-[bis(methylthio)methylene]malononitrile and pyrrolidine is driven by the good leaving group ability of the methylthio groups and the nucleophilicity of the pyrrolidine nitrogen. The resulting 2-[(dipyrrolidin-1-yl)methylene]malononitrile is a stable, electron-rich alkene, activated for subsequent reactions.

-

Step 2: Pyrazole Ring Formation: The cyclization with hydrazine proceeds through a nucleophilic attack of the hydrazine on one of the nitrile groups, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrazole ring. The regioselectivity of this reaction, leading to the 5-amino-3-pyrrolidinyl substitution pattern, is governed by the electronic nature of the substituted acrylonitrile intermediate.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

-

2-[bis(methylthio)methylene]malononitrile

-

Pyrrolidine

-

Ethanol

-

Hydrazine hydrate

-

Hydrochloric acid (for workup, if necessary)

-

Ethyl acetate (for extraction)

-

Sodium sulfate (for drying)

Step 1: Synthesis of 2-[(Dipyrrolidin-1-yl)methylene]malononitrile

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-[bis(methylthio)methylene]malononitrile (1 equivalent) in ethanol.

-

To this solution, add pyrrolidine (2.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

In a round-bottom flask, suspend the purified 2-[(dipyrrolidin-1-yl)methylene]malononitrile (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the suspension.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will likely precipitate from the solution. Collect the solid by filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization to obtain the final this compound.

Data Presentation

| Step | Reactants | Reagents/Solvents | Reaction Time | Temperature | Yield (%) |

| 1 | 2-[bis(methylthio)methylene]malononitrile, Pyrrolidine | Ethanol | 2-4 hours | Reflux | ~80%[1] |

| 2 | 2-[(Dipyrrolidin-1-yl)methylene]malononitrile | Hydrazine hydrate, Ethanol | 4-6 hours | Reflux | High |

Note: The yield for Step 2 is expected to be high based on similar reported cyclization reactions, though a specific literature value for this exact transformation was not found.

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthesis of this compound.

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. By utilizing readily available starting materials and well-established reaction conditions, this guide offers a practical approach for researchers in the field of medicinal chemistry and drug development to access this important heterocyclic scaffold. The provided protocol and mechanistic insights are intended to facilitate the successful synthesis and further exploration of the biological activities of this and related pyrazole derivatives.

References

- Anwar, H. F., & Elnagdi, M. H. (2009). Approaches towards the synthesis of 5-aminopyrazoles. ARKIVOC, 2009(i), 198-250.

- Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. (2015). Organic Letters, 17(12), 2964-2967.

- Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. (2018). The Journal of Organic Chemistry, 83(24), 15380-15405.

- Anwar, H. F., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147-157.

- Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. (2018). The Journal of Organic Chemistry, 83(24), 15380-15405.

- Al-Adiwish, W. M., et al. (2022). Synthesis and Study of the Crystal Structure of 2-[(Dipyrrolidin-1-yl) methylene] malononitrile. Al-Mukhtar Journal of Sciences, 37(2), 105-112.

Sources

A Technical Guide to the Physicochemical Characterization of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-amino-1H-pyrazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic and structural features allow for diverse biological activities, and derivatives have been explored for their potential as insecticidal, antifungal, anti-inflammatory, and even antitumor agents.[1][2][3] The versatility of this heterocyclic system stems from the multiple points for substitution on the pyrazole ring, enabling fine-tuning of its physicochemical and pharmacological properties.

This guide focuses on a specific, novel derivative: 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile . As with many novel compounds, publicly available experimental data is scarce. Therefore, this document serves as a comprehensive roadmap for the full physicochemical characterization of this molecule, from initial synthesis to detailed structural and property analysis. It is designed to provide research scientists with the necessary theoretical grounding and practical, step-by-step protocols to thoroughly investigate this and similar novel chemical entities. The methodologies outlined herein are based on established analytical techniques, illustrated with data from closely related, published pyrazole analogs.

Part 1: Molecular Structure and Preliminary Assessment

A foundational step in characterizing any new molecule is to understand its basic structural and electronic properties. This begins with its two-dimensional representation and progresses to in silico predictions that guide subsequent experimental work.

Molecular Structure:

The target compound, this compound, possesses a central pyrazole ring. Key functional groups include a primary amine at position 5, a nitrile group at position 4, and a saturated pyrrolidine ring attached to position 3. The presence of both hydrogen bond donors (the amino group and the pyrazole N-H) and acceptors (the nitrile nitrogen and the pyrazole ring nitrogens) suggests significant potential for intermolecular interactions, which will influence properties like melting point and solubility.

Caption: Molecular structure of the target compound.

In Silico Physicochemical Predictions:

Before embarking on laboratory work, computational tools can provide valuable estimates of key properties. These predictions help in planning experiments, such as choosing appropriate solvent systems for synthesis and analysis.

| Property | Predicted Value | Significance |

| Molecular Formula | C₈H₁₁N₅ | Defines the elemental composition. |

| Molecular Weight | 177.21 g/mol | Essential for all stoichiometric calculations. |

| pKa | ~4-5 (amino), ~10-11 (pyrazole NH) | Predicts ionization state at different pH values. |

| cLogP | ~0.5 - 1.5 | Indicates moderate lipophilicity. |

| Aqueous Solubility | Low to moderate | Guides formulation and biological testing strategies. |

Part 2: Synthesis and Structural Elucidation

The synthesis and unambiguous confirmation of the molecular structure are paramount. This section outlines a plausible synthetic route and the critical spectroscopic techniques required for structural verification.

Proposed Synthesis Workflow

A common and effective method for constructing the 5-aminopyrazole-4-carbonitrile core involves the condensation of a hydrazine with a malononitrile derivative.[4][5] A plausible route for the target molecule is a three-component reaction.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Spectroscopic Analysis

The identity and purity of the synthesized compound must be confirmed rigorously.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To map the carbon-hydrogen framework of the molecule and confirm connectivity.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for compounds with exchangeable protons like -NH₂ and -NH).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

~11.0-12.0 ppm (broad singlet, 1H): Pyrazole N-H proton.

-

~5.0-6.0 ppm (broad singlet, 2H): Amino (-NH₂) protons.

-

~3.0-3.5 ppm (multiplet, 4H): Pyrrolidine protons adjacent to the nitrogen (-NCH₂).

-

~1.8-2.2 ppm (multiplet, 4H): Remaining pyrrolidine protons (-CH₂CH₂-).

-

-

Expected ¹³C NMR Signals: Signals corresponding to the nitrile carbon (~115-120 ppm), aromatic/heterocyclic carbons (~90-160 ppm), and aliphatic carbons of the pyrrolidine ring (~25 and ~50 ppm).

-

2. Infrared (IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Methodology:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).

-

Expected Characteristic Absorption Bands:

-

3. Mass Spectrometry (MS)

-

Objective: To determine the exact molecular weight and obtain information about the molecule's fragmentation pattern.

-

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

-

Expected Result: The primary observation should be the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the calculated exact mass of the compound (C₈H₁₂N₅⁺).

-

Part 3: Determination of Core Physicochemical Properties

Understanding the fundamental physicochemical properties is critical for any downstream application, particularly in drug development.

Melting Point and Thermal Analysis

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure crystalline compound.

-

Protocol:

-

A small amount of the dry, crystalline sample is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is increased slowly (1-2 °C/min) near the expected melting point, and the range from the first appearance of liquid to complete melting is recorded.

-

-

Context from Analogs: Substituted 5-aminopyrazole-4-carbonitriles exhibit a wide range of melting points, often from ~100 °C to well over 200 °C, depending on their substitution pattern and intermolecular forces.[1][6][7]

Solubility Profile

Solubility is a key determinant of a compound's behavior in both chemical reactions and biological systems.

-

Protocol (Kinetic Solubility Assay):

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Add a small volume of the stock solution to a series of aqueous buffers at different pH values (e.g., pH 2.0, 6.5, 7.4) and to various organic solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate).

-

Shake the samples for a set period (e.g., 2 hours) at a constant temperature.

-

Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.

-

Acid Dissociation Constant (pKa)

The pKa value dictates the charge state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.

-

Protocol (Potentiometric Titration):

-

Dissolve an accurately weighed amount of the compound in a suitable co-solvent/water mixture.

-

Titrate the solution with a standardized solution of strong acid (e.g., HCl) and then with a strong base (e.g., NaOH).

-

Record the pH of the solution after each addition of titrant.

-

The pKa values are determined from the inflection points of the resulting titration curve. The amino group and the pyrazole N-H are the primary ionizable centers.

-

Part 4: Advanced Structural Analysis - Crystallography

For an unambiguous, three-dimensional understanding of the molecule, single-crystal X-ray diffraction is the gold standard.

Caption: Workflow for single-crystal X-ray crystallography.

A successful crystal structure provides precise data on bond lengths, bond angles, and torsional angles. Crucially, it reveals the packing of molecules in the solid state, detailing the hydrogen bonds and other intermolecular interactions that govern the material's properties.[2][8][9] This information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Conclusion

The characterization of a novel compound like this compound requires a systematic and multi-faceted approach. By combining in silico prediction, robust synthesis, and a suite of spectroscopic and analytical techniques, researchers can build a comprehensive physicochemical profile. This guide provides a detailed framework for these essential investigations, enabling the confident progression of this and other promising molecules from the laboratory bench toward their potential applications.

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Mohamed, S. K., Akkurt, M., Fronczek, F. R., El-Remaily, M. A. A., & Abdelhamid, A. A. (2012). 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2784. Available at: [Link]

-

Properties of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile. (n.d.). Chemcasts. Available at: [Link]

-

Al-Issa, S. A. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(9), 10471–10488. Available at: [Link]

-

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Temperature. (n.d.). Chemcasts. Available at: [Link]

-

Elnagdy, H. M. F., & Sarma, D. (2023). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Synthetic Communications. ResearchGate. Available at: [Link]

-

Ghahremanzadeh, R., Fereshteh, Z., & Naeimabadi, M. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9. Available at: [Link]

-

Jiang, Q.-H., He, Q., Zhang, J.-Q., Yang, Y., & Wan, R. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o65. Available at: [Link]

-

One-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Mohamed, S. K., Akkurt, M., Fronczek, F. R., El-Remaily, M. A. A., & Abdelhamid, A. A. (2012). 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. PubMed. Available at: [Link]

-

Jiang, Q.-H., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate. Available at: [Link]

-

One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity. (2021). ResearchGate. Available at: [Link]

Sources

- 1. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 2. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile: A Core Scaffold for Kinase Inhibitor Discovery

Abstract

This technical guide provides a comprehensive overview of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile (CAS Number: 1119391-48-8), a heterocyclic building block of significant interest in contemporary medicinal chemistry. While not an active pharmaceutical ingredient in itself, this molecule serves as a critical starting material for the synthesis of a class of potent and selective kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. This guide will delve into the physicochemical properties, synthesis, and strategic application of this compound in the development of targeted therapeutics for oncology and inflammatory diseases. We will explore the chemical logic behind its use as a precursor and provide detailed synthetic methodologies for its conversion into advanced pharmaceutical intermediates. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel kinase inhibitors.

Introduction: The Strategic Importance of the 5-Aminopyrazole Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] Its value lies in its metabolic stability and its ability to form key hydrogen bond interactions with the hinge region of protein kinases, mimicking the adenine portion of ATP. The 5-amino-3-substituted-1H-pyrazole-4-carbonitrile framework, in particular, has emerged as a highly versatile intermediate.[3] The amino group at the 5-position and the nitrile at the 4-position are strategically positioned to facilitate a cyclocondensation reaction to form the fused pyrazolo[1,5-a]pyrimidine ring system. This bicyclic heterocycle is a cornerstone in the design of inhibitors for a range of clinically relevant kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Fibroblast Growth Factor Receptors (FGFRs), and Polo-like Kinase 1 (PLK1).[4][5][6]

The title compound, this compound, incorporates a pyrrolidine moiety at the 3-position. This saturated heterocycle can impart favorable physicochemical properties, such as improved solubility and metabolic stability, to the final drug candidate. This guide will illuminate the path from this key building block to potentially life-saving therapeutics.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in multi-step synthesis.

| Property | Value | Source |

| CAS Number | 1119391-48-8 | BLDpharm[7] |

| Molecular Formula | C₈H₁₁N₅ | American Elements[4] |

| Molecular Weight | 177.21 g/mol | BLDpharm[7] |

| PubChem CID | 4962701 | American Elements[4] |

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol (Representative):

Step 1: Synthesis of (Pyrrolidin-1-ylmethylene)malononitrile

-

To a stirred solution of malononitrile (1 equivalent) in ethanol, add pyrrolidine (1 equivalent) dropwise at room temperature.

-

The reaction is typically exothermic. Maintain the temperature below 40°C with cooling if necessary.

-

Stir the mixture for 1-2 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Causality: This step is a Knoevenagel condensation, a nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group or its equivalent. In this case, the enamine formed from pyrrolidine acts as the electrophile.

Step 2: Synthesis of this compound

-

Suspend (Pyrrolidin-1-ylmethylene)malononitrile (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) to the suspension.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature. The product will typically precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the final product.

Causality: This is a cyclocondensation reaction. The hydrazine, with its two nucleophilic nitrogen atoms, attacks the electrophilic centers of the intermediate, leading to the formation of the stable, aromatic pyrazole ring.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the presence of the pyrrolidine, pyrazole, and nitrile functionalities and the overall molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amino group, the C≡N stretch of the nitrile, and C-N bonds.

Application in Drug Discovery: A Gateway to Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

The primary value of this compound lies in its role as a precursor to the pyrazolo[1,5-a]pyrimidine scaffold.[11] This fused heterocyclic system is a highly sought-after core in the design of kinase inhibitors.

General Synthetic Transformation:

The conversion of the 5-aminopyrazole to the pyrazolo[1,5-a]pyrimidine is typically achieved through condensation with a 1,3-dicarbonyl compound or a functional equivalent.

Sources

- 1. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 5-amino-3-pyrrolidin-1-yl-1H-pyrazole-4-carbonitrile derivatives

An In-depth Technical Guide to the Biological Activity of 5-amino-3-pyrrolidin-1-yl-1H-pyrazole-4-carbonitrile Derivatives

Foreword: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective therapeutic agents. Compounds incorporating the pyrazole moiety have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] This guide focuses on a specific, highly functionalized subclass: 5-amino-3-pyrrolidin-1-yl-1H-pyrazole-4-carbonitrile derivatives . The strategic placement of the 5-amino and 4-carbonitrile groups creates a unique electronic environment and provides key hydrogen bonding points, while the 3-pyrrolidinyl moiety often enhances solubility and modulates pharmacokinetic properties. This document aims to provide researchers and drug development professionals with a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this promising class of compounds.

Synthetic Strategy: A Convergent Approach to the Core Scaffold

The construction of the 5-aminopyrazole-4-carbonitrile core is efficiently achieved through a multicomponent reaction (MCR) strategy. This approach is favored for its operational simplicity, high atom economy, and the ability to generate structural diversity in a single step.[5][6][7] The most common and robust method is a one-pot, three-component condensation of an appropriate β-ketonitrile precursor with a hydrazine derivative.

A plausible and efficient pathway to the target scaffold involves the reaction of 2-cyano-3-pyrrolidin-1-yl-acrylonitrile with a substituted hydrazine. The acrylonitrile precursor can be synthesized from the condensation of malononitrile with N,N-dimethylformamide dimethyl acetal followed by substitution with pyrrolidine. This ensures the correct regiochemistry of the final product.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

An In-Depth Technical Guide to the Mechanism of Action of Aminopyrazole Carbonitrile Compounds

Foreword for the Modern Researcher

The aminopyrazole carbonitrile scaffold has emerged as a privileged structure in contemporary medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. This guide is crafted for the discerning researcher, scientist, and drug development professional, moving beyond a superficial overview to provide a deep, mechanistic understanding of how these compounds function at a molecular and cellular level. We will dissect the core principles of their action, grounded in experimental evidence, and provide the practical details necessary to interrogate these mechanisms in your own research. Our narrative is built on the pillars of scientific integrity: explaining the "why" behind experimental choices, ensuring protocols are self-validating, and grounding every claim in authoritative, verifiable literature.

I. The Architectural Versatility of the Aminopyrazole Carbonitrile Core

The aminopyrazole ring system, functionalized with a strategically placed carbonitrile group, serves as a highly effective pharmacophore. Its potency stems from the ability of the pyrazole's nitrogen atoms to form critical hydrogen bonds with the hinge region of kinase active sites, a common mode of interaction for ATP-competitive inhibitors. The carbonitrile moiety, an electron-withdrawing group, can significantly influence the electronic properties of the scaffold, contribute to binding affinity, and offer a vector for synthetic elaboration to enhance selectivity and pharmacokinetic properties. This inherent adaptability has allowed for the development of aminopyrazole carbonitriles that act not only as potent kinase inhibitors but also as modulators of other important protein families.

II. Primary Mechanism of Action: Protein Kinase Inhibition

The most extensively characterized mechanism of action for aminopyrazole carbonitrile compounds is the inhibition of protein kinases. These enzymes play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer.

A. Molecular Interaction with the Kinase Active Site

Aminopyrazole carbonitriles predominantly function as ATP-competitive inhibitors. The core scaffold adeptly mimics the adenine portion of ATP, allowing it to bind within the enzyme's active site.

-

Hinge Binding: The amino group and an adjacent pyrazole nitrogen form canonical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is a cornerstone of their high-affinity binding.

-

Hydrophobic Pockets: Substituents on the aminopyrazole core can be tailored to occupy adjacent hydrophobic pockets, contributing to both potency and selectivity.

-

Gatekeeper Residue Interaction: The "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, is a key determinant of inhibitor selectivity. The design of aminopyrazole carbonitriles often involves modifications that exploit differences in the size and nature of this residue across different kinases.

A significant advancement in the design of these inhibitors is the incorporation of electrophilic "warheads," such as acrylamides, which can form a covalent bond with a nearby cysteine residue within the active site. This irreversible or reversible covalent interaction can lead to prolonged target engagement and enhanced potency, particularly against drug-resistant mutants.[1]

Below is a generalized representation of an aminopyrazole carbonitrile compound binding to the ATP pocket of a protein kinase.

Figure 2. Cellular consequences of kinase inhibition by aminopyrazole carbonitriles.

IV. Expanding the Mechanistic Landscape: Non-Kinase Targets

While kinase inhibition is the most prominent mechanism, the structural features of aminopyrazole carbonitriles allow them to interact with other classes of proteins, broadening their therapeutic potential.

A. Modulation of GABA-A Receptors

Certain aminopyrazole derivatives have been shown to interact with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. These compounds can act as allosteric modulators, binding to a site distinct from the GABA binding site and enhancing the receptor's response to GABA. This potentiation of inhibitory neurotransmission underlies the anxiolytic and anticonvulsant properties observed with some aminopyrazole compounds.

B. Allosteric Modulation of mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is another important CNS target. Aminopyrazole-containing compounds have been identified as positive allosteric modulators (PAMs) of mGluR5. [2]PAMs do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate. This mode of action offers a more nuanced modulation of receptor activity compared to direct agonists and has therapeutic potential in neurological disorders such as schizophrenia.

V. Experimental Workflows for Mechanistic Elucidation

A robust understanding of the mechanism of action of aminopyrazole carbonitriles relies on a suite of well-designed experiments. The following section details the protocols for key assays.

A. Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

1. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a highly sensitive, fluorescence-based method for detecting kinase activity in a high-throughput format.

-

Principle: A biotinylated substrate and a europium cryptate-labeled anti-phospho-antibody are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the europium donor and a streptavidin-XL665 acceptor into close proximity, generating a FRET signal.

-

Experimental Protocol:

-

Dispense 4 µL of the aminopyrazole carbonitrile compound at various concentrations into a 384-well plate.

-

Add 2 µL of the target kinase.

-

Incubate for 15 minutes at room temperature.

-

Add 2 µL of the biotinylated substrate peptide.

-

Initiate the kinase reaction by adding 2 µL of ATP.

-

Incubate for a defined period (e.g., 30-60 minutes) at room temperature or 37°C.

-

Stop the reaction and detect the phosphorylated product by adding 10 µL of a solution containing EDTA, europium cryptate-labeled anti-phospho-antibody, and streptavidin-XL665.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio and plot against the compound concentration to determine the IC50 value.

-

2. Radiometric Filter Binding Assay

This is a classic and robust method for measuring kinase activity.

-

Principle: The kinase reaction is performed in the presence of radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP). The phosphorylated substrate is then captured on a filter membrane, while the unincorporated radiolabeled ATP is washed away. The amount of radioactivity on the filter is proportional to the kinase activity.

-

Experimental Protocol:

-

Prepare a reaction mixture containing the kinase, substrate, and the aminopyrazole carbonitrile compound in a suitable buffer.

-

Initiate the reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

-

Spot a portion of the reaction mixture onto a phosphocellulose filter membrane.

-

Wash the filter extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Allow the filter to dry.

-

Quantify the radioactivity on the filter using a scintillation counter.

-

Plot the remaining kinase activity against the compound concentration to determine the IC50.

-

The following diagram illustrates a typical workflow for a biochemical kinase assay.

Figure 3. General workflow for a biochemical kinase inhibition assay.

B. Cellular Assays

These assays assess the effects of the compounds on cellular processes in a more physiologically relevant context.

1. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Principle: Cells are fixed, permeabilized, and stained with a fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

-

Experimental Protocol:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with the aminopyrazole carbonitrile compound at various concentrations for a desired time period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Model the cell cycle distribution from the DNA content histogram to quantify the percentage of cells in each phase.

-

2. Analysis of Apoptosis via Bcl-2 and Bax Gene Expression (qPCR)

Quantitative real-time PCR (qPCR) is used to measure the changes in the mRNA levels of pro- and anti-apoptotic genes.

-

Principle: Total RNA is extracted from treated cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR with specific primers for Bcl-2, Bax, and a housekeeping gene (for normalization). The amount of amplified product is monitored in real-time using a fluorescent dye.

-

Experimental Protocol:

-

Treat cells with the aminopyrazole carbonitrile compound as described for the cell cycle analysis.

-

Lyse the cells and extract total RNA using a suitable kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the RNA using a reverse transcriptase enzyme.

-

Prepare the qPCR reaction mix containing cDNA, gene-specific primers for Bcl-2 and Bax, a housekeeping gene primer set (e.g., GAPDH or β-actin), and a qPCR master mix with a fluorescent dye (e.g., SYBR Green).

-

Perform the qPCR reaction in a real-time PCR cycler.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in Bcl-2 and Bax expression compared to untreated control cells.

-

VI. Conclusion and Future Directions

The aminopyrazole carbonitrile scaffold has proven to be a highly fruitful starting point for the development of potent and selective modulators of various biological targets. Their well-defined mechanism of action as kinase inhibitors, coupled with their emerging roles in modulating ion channels and other receptors, ensures their continued relevance in drug discovery. Future research will likely focus on further refining the selectivity of these compounds, exploring novel covalent and allosteric targeting strategies, and expanding their application to a wider range of therapeutic areas beyond oncology. The detailed mechanistic understanding and experimental protocols provided in this guide are intended to empower researchers to contribute to this exciting and rapidly evolving field.

References

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]

-

IC50. Wikipedia. [Link]

-

Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters. [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]

-

IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. ResearchGate. [Link]

-

Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

-

Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

-

The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

-

The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. ResearchGate. [Link]

-

Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry. [Link]

-

TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1... ResearchGate. [Link]

-

Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology. [Link]

-

Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of Pharmacological and Toxicological Methods. [Link]

-

An Efficient Machine Learning-Based Prediction Model for JAK2 Inhibitor pIC50. ChemRxiv. [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. [Link]

-

(A) PatchXpress protocol for the screening of GABAA positive... ResearchGate. [Link]

-

X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Determination of IC50 values for p110 with the PI3-kinase inhibitors... ResearchGate. [Link]

Sources

- 1. Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5-Amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile Scaffold: A Technical Guide to its Structural Analogs in Drug Discovery

Abstract

The 5-amino-1H-pyrazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. This technical guide provides an in-depth exploration of the structural analogs of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile, a key exemplar of this chemical class. We will dissect the synthetic strategies, delve into the nuanced structure-activity relationships (SAR), and explore the diverse therapeutic applications of these analogs, with a particular focus on their role as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Allure of the 5-Aminopyrazole Core

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of many pharmaceuticals.[1] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it an attractive bioisostere for other aromatic systems, often leading to improved potency and physicochemical properties.[1] The 5-aminopyrazole-4-carbonitrile moiety, in particular, has garnered significant attention due to its synthetic tractability and its role as a key pharmacophore in a multitude of bioactive molecules. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]

This guide focuses on a specific subset of this family: structural analogs of this compound. The pyrrolidinyl group at the 3-position offers a valuable vector for chemical modification, allowing for the fine-tuning of a compound's biological activity and pharmacokinetic profile. We will explore the impact of modifying this and other positions on the pyrazole ring, providing a comprehensive overview for the rational design of novel therapeutics.

Synthetic Strategies: Building the 5-Aminopyrazole Core and its Analogs

The synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives is well-established, with several robust methods available to the medicinal chemist. The most common and versatile approach involves a multi-component reaction, often a one-pot synthesis, which offers efficiency and atom economy.[4][5]

General Synthesis of 5-Amino-1,3-disubstituted-1H-pyrazole-4-carbonitriles

A prevalent synthetic route involves the condensation of an appropriate aldehyde, malononitrile, and a hydrazine derivative. This three-component reaction provides a straightforward entry into a diverse range of analogs.

Experimental Protocol: General Procedure for the Three-Component Synthesis of 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles [4]

-

To a solution of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add a catalytic amount of a suitable base (e.g., piperidine or L-proline).

-

Stir the reaction mixture at room temperature for 15-30 minutes to facilitate the Knoevenagel condensation.

-

Add the desired phenylhydrazine derivative (1 mmol) to the reaction mixture.

-

Stir the mixture at a specified temperature (e.g., 55 °C) for the appropriate time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

-

If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol or dioxane) or by column chromatography on silica gel.

This protocol can be adapted to synthesize a wide array of analogs by varying the starting aldehyde and hydrazine. For the synthesis of the core topic, an appropriate precursor to the 3-pyrrolidinyl group would be utilized.

Diagram of the General Synthetic Workflow:

Caption: General workflow for the three-component synthesis of 5-aminopyrazole-4-carbonitrile analogs.

Structure-Activity Relationships (SAR): Decoding the Impact of Structural Modifications

The biological activity of 5-aminopyrazole-4-carbonitrile analogs can be profoundly influenced by the nature and position of substituents on the pyrazole core. Understanding these structure-activity relationships is paramount for the design of potent and selective drug candidates.

Modifications at the N1-Position

The substituent at the N1-position of the pyrazole ring often plays a crucial role in directing the molecule to its biological target and influencing its pharmacokinetic properties.

-

Aryl and Heteroaryl Groups: The introduction of substituted aryl or heteroaryl rings at the N1-position is a common strategy. For instance, in a series of p38α MAP kinase inhibitors, a 4-fluorophenyl group at N1 was found to be optimal for potency.[6] The electronic nature and substitution pattern of this ring can significantly impact activity.

-

Alkyl Groups: While less common for kinase inhibitors, N1-alkylation can be important for other applications. The size and branching of the alkyl chain can affect solubility and metabolic stability.

Modifications at the C3-Position: The Pyrrolidinyl Moiety and its Bioisosteres

The C3-position is a key site for modulating potency and selectivity. The pyrrolidinyl group in the core topic serves as an excellent starting point for exploration.

-

Cyclic Amines: Varying the ring size and heteroatom content of the cyclic amine at C3 can have a dramatic effect. For example, replacing the pyrrolidinyl group with a piperidinyl or morpholinyl moiety can alter the compound's interaction with the target protein.

-

Acyclic Amines and Amides: Introduction of acyclic amino or amido groups at C3 provides opportunities for forming additional hydrogen bonds with the target. The 5-amino-1H-pyrazole-4-carboxamide scaffold has been successfully employed in the design of inhibitors for IRAK4 and FGFR kinases.[7][8][9]

-

Aryl and Heteroaryl Groups: Direct attachment of aryl or heteroaryl rings to the C3-position can introduce favorable π-π stacking interactions with aromatic residues in the active site of a target protein. The substitution pattern on these rings is critical for optimizing these interactions.[10]

Diagram of Key SAR Points:

Caption: Key modification points and their impact on the 5-aminopyrazole scaffold.

Therapeutic Applications: Targeting Kinases and Beyond

The versatility of the this compound scaffold and its analogs has led to their exploration in a wide range of therapeutic areas, with a particular emphasis on oncology and inflammatory diseases.

Kinase Inhibition: A Privileged Scaffold

The 5-aminopyrazole core is a well-established "hinge-binding" motif in kinase inhibitors, capable of forming key hydrogen bonds with the backbone of the kinase hinge region.

-

Epidermal Growth Factor Receptor (EGFR): Several pyrazole-based compounds have been investigated as EGFR tyrosine kinase inhibitors for the treatment of cancer. The SAR of these compounds is a subject of ongoing research to overcome resistance mutations.[11]

-

p38α Mitogen-Activated Protein Kinase (MAPK): The 5-aminopyrazole scaffold has yielded potent and selective inhibitors of p38α, a key mediator of inflammatory responses. Compound 2j from a published series demonstrated excellent cellular potency and in vivo efficacy in a murine model of TNFα production.[6][12]

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical component of the inflammatory signaling cascade. 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have been developed as potent and selective IRAK4 inhibitors with oral bioavailability.[7][9] The Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are mediated by IRAK4, are crucial in the innate immune response.[13][14]

-

Fibroblast Growth Factor Receptor (FGFR) and Cyclin-Dependent Kinase 9 (CDK9): Analogs based on the 5-amino-1H-pyrazole-4-carboxamide scaffold have been developed as covalent inhibitors of FGFR and have also shown potent inhibition of CDK9, a key regulator of transcription.[8]

Table 1: Representative 5-Aminopyrazole-Based Kinase Inhibitors and their Potency

| Compound/Scaffold | Target Kinase | IC50 (nM) | Reference |

| 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative | FGFR1 | 115 | [15] |

| Rogaratinib (FGFR inhibitor) | FGFR1 | 15 | [15] |

| PP1 (Src family inhibitor) | LCK | 5 | [15] |

| PP2 (Src family inhibitor) | Fyn | 4 | [15] |

| AD-80 (RET inhibitor) | RET | 4 | [15] |

| Pyrazole-based compound | Bcr-Abl | 14.2 | [16] |

| Afuresertib (Akt1 inhibitor) | Akt1 | 0.08 (Ki) | [16] |

| Compound 2j (p38α inhibitor) | p38α | - | [6][12] |

| IRAK4-IN-1 | IRAK4 | 7 | [14] |

| Zimlovisertib (PF-06650833) | IRAK4 | 0.2 (cell), 2.4 (PBMC) | [14][17] |

Diagram of the IRAK4 Signaling Pathway:

Caption: Simplified IRAK4 signaling pathway and the point of intervention for 5-aminopyrazole inhibitors.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutics. The synthetic accessibility and the well-defined structure-activity relationships of this chemical class make it an attractive starting point for drug discovery campaigns targeting a multitude of diseases. The continued exploration of novel substitutions at the N1, C3, and other positions of the pyrazole ring, guided by a deep understanding of the target biology and structural information, will undoubtedly lead to the development of the next generation of innovative medicines. The focus on kinase inhibition has been particularly fruitful, and it is anticipated that future research will uncover new applications for this versatile and powerful scaffold.

References

-

Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Medicinal Chemistry, 2025. [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 2009. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 2021. [Link]

-

Structure–activity relationship summary of tested compounds. ResearchGate. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 2011. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 2022. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 2011. [Link]

-

Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 2016. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 2023. [Link]

-

5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 2020. [Link]

-

5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. OSTI.GOV. [Link]

-

Catalyst-Free, One-Pot, Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in Green Media, and Evaluation of Their Biological Activities. Semantic Scholar. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 2024. [Link]

-

Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 2015. [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. ResearchGate. [Link]

-

Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules, 2022. [Link]

-

Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with Hydroxycyclohexanones. ResearchGate. [Link]

-

4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry, 2020. [Link]

-

Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Semantic Scholar. [Link]

-

Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 2015. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 2023. [Link]

-

Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 2021. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 6. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 13. mdpi.com [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. | Semantic Scholar [semanticscholar.org]

discovery and history of aminopyrazole carbonitriles in medicinal chemistry

An In-Depth Technical Guide to the Discovery and History of Aminopyrazole Carbonitriles in Medicinal Chemistry

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, prized for its vast therapeutic potential and chemical versatility.[1][2][3][4] Among its many derivatives, the aminopyrazole scaffold has emerged as a "privileged structure," forming the core of numerous biologically active agents. This guide provides a comprehensive exploration of a specific, highly functionalized subset: aminopyrazole carbonitriles. We will trace their history from initial synthetic discoveries to their rise as a pivotal pharmacophore in modern drug design, with a particular focus on their role in the development of targeted therapies like protein kinase inhibitors. This document will detail key synthetic methodologies, elucidate the structure-activity relationships that drive their efficacy, and present case studies of their successful application, offering researchers and drug development professionals a thorough understanding of this important chemical class.

The Pyrazole Scaffold: A Privileged Framework in Drug Discovery

The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is a recurring motif in pharmaceuticals.[2][3][4] Its unique electronic properties, including the presence of both a "pyrrole-like" and a "pyridine-like" nitrogen atom, allow it to engage in a wide range of interactions with biological targets, acting as both a hydrogen bond donor and acceptor.[5] This versatility has led to the development of blockbuster drugs across various therapeutic areas, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[2][3]

The introduction of an amino group to the pyrazole ring creates the aminopyrazole (AP) framework, a modification that significantly enhances its utility in drug discovery.[1][5] The amino substituent provides an additional vector for interaction and a key handle for further chemical elaboration. When combined with a carbonitrile (-CN) group, the resulting aminopyrazole carbonitrile scaffold becomes a highly valuable and adaptable building block for creating complex molecular architectures with potent biological activity.[6]

Caption: Core structures of aminopyrazole carbonitrile isomers.

Foundational Synthesis: The Rise of Multi-Component Reactions

The accessibility of a chemical scaffold is paramount to its widespread adoption in medicinal chemistry. The discovery and popularization of aminopyrazole carbonitriles are intrinsically linked to the efficiency of multi-component reactions (MCRs). Specifically, the three-component reaction involving an aldehyde, malononitrile, and a hydrazine derivative has become a standard and highly efficient method for producing 5-amino-1H-pyrazole-4-carbonitriles.[7][8]

The causality behind this choice of synthetic strategy is clear: MCRs offer significant advantages over traditional multi-step syntheses. They are characterized by operational simplicity, high atom economy, and the ability to generate molecular complexity in a single step, often leading to excellent yields with easy product purification.[8] This has allowed for the rapid generation of large libraries of diverse aminopyrazole carbonitriles for biological screening.

Mechanism of the Three-Component Synthesis

The reaction proceeds through a well-understood cascade mechanism. First, a Knoevenagel condensation occurs between the aldehyde and malononitrile. This is followed by a Michael addition of the hydrazine to the activated double bond. The sequence concludes with an intramolecular cyclization and subsequent dehydration/tautomerization to yield the stable aromatic pyrazole ring.[8] The use of various catalysts, including novel nanocatalysts, has further refined this process, enabling the reactions to proceed under greener, more environmentally friendly conditions.[7][8]

Caption: Workflow for the three-component synthesis of 5-aminopyrazole-4-carbonitriles.

Experimental Protocol: General Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

This protocol is representative of the MCR approach and is adapted from established methodologies.[7]

-

Reactant Preparation: In a suitable reaction vessel, combine phenylhydrazine (1 mmol), a benzaldehyde derivative (1 mmol), and malononitrile (1 mmol).

-

Catalyst and Solvent Addition: Add the chosen catalyst (e.g., 0.05 g of a reusable nanocatalyst) and a minimal amount of a suitable solvent system, such as a 1:1 mixture of H₂O/EtOH (1 mL).[7]

-

Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 55 °C) using a magnetic stirrer.

-

Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) with an appropriate eluent (e.g., n-hexane/ethyl acetate, 1:1) until the starting materials are consumed. Reaction times are typically short, often ranging from 15 to 30 minutes.[7]

-

Work-up and Purification: Upon completion, cool the reaction mixture. The product often crystallizes directly from the solution. Collect the solid product by filtration, wash with a cold solvent, and if necessary, recrystallize from a suitable solvent like ethanol or dioxane to obtain the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivative.[9]

-

Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[8]

The Aminopyrazole Carbonitrile Scaffold as a Kinase Inhibitor

The true ascent of aminopyrazole carbonitriles in medicinal chemistry began with their identification as highly effective scaffolds for protein kinase inhibitors.[10] Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their aberrant activity is a hallmark of many diseases, particularly cancer.[10]

The aminopyrazole core is an excellent "hinge-binder." It acts as an adenine mimetic, capable of forming key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[10] This interaction anchors the inhibitor, allowing other parts of the molecule to extend into adjacent pockets, thereby conferring potency and selectivity. The 3-aminopyrazole isomer, in particular, has proven to be an exceptional scaffold for this purpose.[10][11]

Caption: Aminopyrazole core binding to the kinase hinge region.

Case Studies in Drug Discovery

The versatility of the aminopyrazole carbonitrile scaffold is best illustrated through its incorporation into successful drug candidates.

FGFR Inhibitors for Cancer Therapy

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that, when dysregulated, can drive the growth of various tumors.[11][12][13] A significant challenge in targeting kinases is the emergence of resistance, often through "gatekeeper" mutations that block inhibitor access to a key hydrophobic pocket.[11]

Researchers have ingeniously developed 3-aminopyrazole-based inhibitors that overcome this challenge.[11][12][13] By designing molecules that covalently target a cysteine residue on the P-loop of the kinase, they created inhibitors that are effective against both the wild-type enzyme and its gatekeeper mutant versions.[11][12][13] Structure-based design and SAR studies led to the optimization of a linker that correctly positions an electrophilic "warhead" to form the covalent bond, resulting in potent and durable inhibition.[11]

| Compound Modification | Target Potency (IC₅₀) | Rationale for Modification |

| Lead Compound | Moderate | Initial hit from high-throughput screening. |

| Isopropyl at Pyrazole C5 | Increased Potency | Exploits a small lipophilic pocket near the hinge binder for additional affinity.[11] |

| Rigid Phenyl Linker | Potency Maintained | A rigid linker was found to be crucial for correctly positioning the electrophile for covalent modification.[11] |

| Piperidine on Linker | Improved DMPK Profile | Introduction of a nitrogen-containing heterocycle improved the drug metabolism and pharmacokinetics (DMPK) properties.[11] |

JAK2 Inhibitors

The Janus kinase (JAK) family, particularly JAK2, is another important target in oncology. A screening campaign identified an imidazopyridine derivative with a 3-aminopyrazole scaffold as a potent JAK2 inhibitor.[10] Subsequent drug design efforts focused on optimizing selectivity for JAK2 over other JAK family members, leading to the development of Gandotinib (LY2784544), an orally bioavailable and selective JAK2 inhibitor.[10]

Future Perspectives

The discovery and development of aminopyrazole carbonitriles serve as a powerful case study in modern medicinal chemistry. Their journey from accessible synthetic building blocks to the core of targeted therapeutics highlights the synergy between synthetic innovation and rational drug design. The scaffold's proven ability to act as a versatile hinge-binder ensures its continued relevance in the pursuit of new kinase inhibitors. Future work will likely focus on exploring new isomers, developing novel "green" synthetic routes, and applying this privileged scaffold to an even broader range of biological targets beyond kinases, leveraging its rich potential for forming diverse and specific molecular interactions.[14][15]

References

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.).

- The Aminopyrazole Scaffold: A Versatile Tool in the Development of CRAC Channel Inhibitors. (n.d.). BenchChem.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central.

- Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-c

- The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. (n.d.).

- Mechanistic pathway for synthesis of aminopyrazole‐4‐carbonitrile derivatives. (n.d.).

- In Vitro and in Vivo Evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 Kinase Inhibitors. (2011). PubMed.

- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI.

- Exploiting acylaminopyrazole scaffold for polypharmacology approach in Alzheimer's disease. (n.d.). PubMed.

- Synthetic Approaches and Biological Applications of Aminopyrazolecarbonitriles. (2023).

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.

- Aminopyrazoles as privileged structures in anticancer drug design - an in silico study. (2025).

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (n.d.). PMC - NIH.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.

- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). MDPI.

- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). ACS Medicinal Chemistry Letters - Figshare.

- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). ACS Medicinal Chemistry Letters.

- Recent developments in aminopyrazole chemistry. (2025).

- The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). PubMed.

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08001F [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]